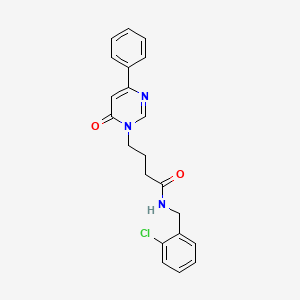

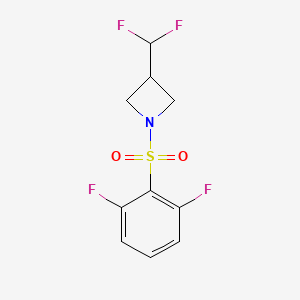

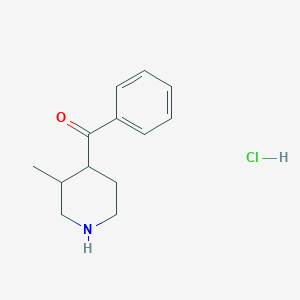

![molecular formula C19H18ClNO5 B2762312 Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate CAS No. 1001562-23-7](/img/structure/B2762312.png)

Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate, also known as Etizolam, is a benzodiazepine analog that has been widely used in scientific research. It was first synthesized in 1980 and has since been used in various studies due to its unique properties.

Scientific Research Applications

Synthesis and Antibacterial Applications

- Antimicrobial Agent Development : Desai et al. (2007) explored the synthesis of new quinazolines, which react with various compounds to produce derivatives screened for antibacterial and antifungal activities against common pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans. These compounds showcase the potential of using complex esters in developing new antimicrobial agents (Desai, N., Shihora, P. N., & Moradia, D., 2007).

Chemical Synthesis and Characterization

Heterocyclic Systems : Selič et al. (1997) demonstrated the use of ethyl and methyl esters in synthesizing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, showcasing a method of creating complex molecules that could have diverse applications in pharmaceuticals and materials science (Selič, L., Grdadolnik, S., & Stanovnik, B., 1997).

Advanced Oxidation Processes : Sun and Pignatello (1993) identified organic intermediates in the degradation of 2,4-dichlorophenoxyacetic acid, an herbicide, using advanced oxidation processes. This study provides insight into the environmental breakdown of complex organic compounds and their potential transformation products (Sun, Y., & Pignatello, J., 1993).

Bioactive Compound Synthesis

- Novel α-Ketoamide Derivatives Synthesis : El‐Faham et al. (2013) developed a method using OxymaPure/DIC for synthesizing α-ketoamide derivatives, which are important in medicinal chemistry for their bioactivity. This research underlines the potential of ethyl esters in creating bioactive molecules with high yield and purity (El‐Faham, A., Mohammed Al Marhoon, Z., Abdel-Megeed, A., & Albericio, F., 2013).

Environmental and Material Science Applications

- Corrosion Inhibition : Arrousse et al. (2021) discussed the synthesis and application of ethyl 2-(6-hydroxy-3-oxo-3 H -xanthen-9-yl) benzoate for inhibiting the corrosion of mild steel in acidic media. This showcases the utility of such compounds in protecting industrial materials, aligning with efforts to enhance the longevity and durability of metal structures (Arrousse, N., et al., 2021).

properties

IUPAC Name |

ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClNO5/c1-2-25-19(24)15-5-3-4-6-16(15)21-17(22)12-26-18(23)11-13-7-9-14(20)10-8-13/h3-10H,2,11-12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJHTJLBHWZKHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)COC(=O)CC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClNO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[[2-[2-(4-chlorophenyl)acetyl]oxyacetyl]amino]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2762235.png)

![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2762242.png)

![3-[2-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2762243.png)

![2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2762249.png)

![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methyl-5-methylidene-6-oxopyrimidin-2-yl)-5-thiophen-2-ylpyrazol-3-yl]propanamide](/img/structure/B2762253.png)